Scillirubroside

Descripción

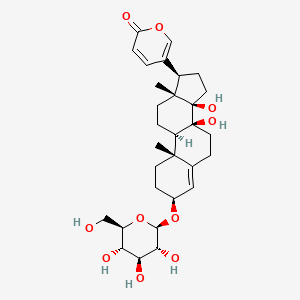

Scillirubroside is a bufadienolide glycoside, a class of cardiac glycosides characterized by a steroidal structure with a six-membered lactone ring . It is identified in plant species such as Drimia calcarata and Egyptian red squill bulbs (F. Its molecular formula is C30H43O10+ (observed mass: 563.2844 Da), with a hexoside moiety attached to the bufadienolide aglycone, enhancing its solubility and bioactivity .

Propiedades

Número CAS |

23604-99-1 |

|---|---|

Fórmula molecular |

C30H42O10 |

Peso molecular |

562.6 g/mol |

Nombre IUPAC |

5-[(3S,8S,9R,10R,13R,14R,17R)-8,14-dihydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one |

InChI |

InChI=1S/C30H42O10/c1-27-9-6-18(39-26-25(35)24(34)23(33)20(14-31)40-26)13-17(27)5-11-29(36)21(27)8-10-28(2)19(7-12-30(28,29)37)16-3-4-22(32)38-15-16/h3-4,13,15,18-21,23-26,31,33-37H,5-12,14H2,1-2H3/t18-,19+,20+,21+,23+,24-,25+,26+,27-,28+,29-,30+/m0/s1 |

Clave InChI |

BJMUUWKMFHDGQB-CZQKLFHBSA-N |

SMILES |

CC12CCC3C4(CCC(C=C4CCC3(C1(CCC2C5=COC(=O)C=C5)O)O)OC6C(C(C(C(O6)CO)O)O)O)C |

SMILES isomérico |

C[C@]12CC[C@@H]3[C@]4(CC[C@@H](C=C4CC[C@]3([C@]1(CC[C@@H]2C5=COC(=O)C=C5)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C |

SMILES canónico |

CC12CCC3C4(CCC(C=C4CCC3(C1(CCC2C5=COC(=O)C=C5)O)O)OC6C(C(C(C(O6)CO)O)O)O)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Scillirubroside; |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Bufadienolides

Scillirubroside shares structural and functional similarities with other bufadienolides. Below is a comparative analysis based on molecular features, fragmentation patterns, and biological presence:

Table 1: Structural and Spectral Comparison

*Note: Mass inferred from naming conventions .

Key Structural Differences

Glycosylation : Scillirubroside and Hydroxyscilliglaucoside are glycosylated, whereas Scillirubrosidin-H2O is an aglycone. Glycosylation increases water solubility and modulates interactions with cellular targets .

Fragmentation Patterns : Scillirubroside’s MS fragments (e.g., 545, 365 Da) suggest sequential loss of hexose and hydroxyl groups, distinguishing it from Scillirubrosidin-H2O, which loses water and a methyl group .

Functional Comparison with Pharmacologically Similar Compounds

Table 2: Bioactivity and Extraction Context

Key Functional Notes

- Selectivity : Scillirubroside is selectively cytotoxic against p53 mutant HT-29 cells, unlike Scilliphaeosidin-glucoside, which shows broader activity .

- Extract Compatibility: Scillirubroside is preferentially extracted in methanol, while 6β-Acetoxyscillarenin derivatives are water-soluble, influencing their pharmacological applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.